molecular formula C12H13NO6 B14380129 Methyl 2-(acetyloxy)-4,6-dimethyl-3-nitrobenzoate CAS No. 89586-10-7

Methyl 2-(acetyloxy)-4,6-dimethyl-3-nitrobenzoate

Cat. No.: B14380129
CAS No.: 89586-10-7
M. Wt: 267.23 g/mol
InChI Key: MSHLYZMADKGMOA-UHFFFAOYSA-N
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Description

Methyl 2-(acetyloxy)-4,6-dimethyl-3-nitrobenzoate is an organic compound with a complex structure that includes an ester, an acetoxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(acetyloxy)-4,6-dimethyl-3-nitrobenzoate typically involves multiple steps. One common method includes the nitration of 4,6-dimethylbenzoic acid to introduce the nitro group, followed by esterification with methanol to form the methyl ester. The final step involves acetylation of the hydroxyl group using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(acetyloxy)-4,6-dimethyl-3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(acetyloxy)-4,6-dimethyl-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(acetyloxy)-4,6-dimethyl-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester and acetoxy groups can be hydrolyzed to release active compounds that exert various effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(hydroxy)-4,6-dimethyl-3-nitrobenzoate: Similar structure but with a hydroxyl group instead of an acetoxy group.

    Methyl 2-(acetyloxy)-4,6-dimethylbenzoate: Lacks the nitro group.

    Methyl 2-(acetyloxy)-3-nitrobenzoate: Different substitution pattern on the benzene ring.

Properties

CAS No.

89586-10-7

Molecular Formula

C12H13NO6

Molecular Weight

267.23 g/mol

IUPAC Name

methyl 2-acetyloxy-4,6-dimethyl-3-nitrobenzoate

InChI

InChI=1S/C12H13NO6/c1-6-5-7(2)10(13(16)17)11(19-8(3)14)9(6)12(15)18-4/h5H,1-4H3

InChI Key

MSHLYZMADKGMOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC)OC(=O)C)[N+](=O)[O-])C

Origin of Product

United States

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